molecular formula C18H18N4OS B5794908 4-{5-[(2-phenoxyethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}pyridine

4-{5-[(2-phenoxyethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}pyridine

Cat. No.: B5794908
M. Wt: 338.4 g/mol
InChI Key: BJNMKJQTMOJQOY-UHFFFAOYSA-N
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Description

4-{5-[(2-phenoxyethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}pyridine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their wide range of applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

The synthesis of 4-{5-[(2-phenoxyethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}pyridine involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors, which allow for better control over reaction parameters and scalability. These methods also focus on optimizing the use of reagents and minimizing waste to make the process more sustainable .

Chemical Reactions Analysis

4-{5-[(2-phenoxyethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}pyridine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-{5-[(2-phenoxyethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}pyridine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, leading to the disruption of essential cellular processes. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action, particularly in catalytic applications .

Comparison with Similar Compounds

When compared to other triazole derivatives, 4-{5-[(2-phenoxyethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}pyridine stands out due to its unique combination of functional groups. Similar compounds include:

Properties

IUPAC Name

4-[5-(2-phenoxyethylsulfanyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-2-12-22-17(15-8-10-19-11-9-15)20-21-18(22)24-14-13-23-16-6-4-3-5-7-16/h2-11H,1,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNMKJQTMOJQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCCOC2=CC=CC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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